Recrystallization-Driven Purity Enhancement: 99.6% HPLC Purity with 91.7% Recovery vs. Crude Purity ≤92%
The key Velpatasvir intermediate 9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-benzo[D]naphtho[2,3-B]pyran-8(9H)-one typically exhibits poor crystallinity and a crude HPLC purity of ≤92% when isolated directly from the synthetic stream [1]. A specialized gradient-cooling recrystallization protocol employing N,N-dimethylacetamide/dichloromethane mixed solvent achieves a purity of 99.6% with a recovery yield of 91.7%, while the N-methylpyrrolidone/acetone system yields 99.4% purity at 91.2% recovery [2]. By comparison, the untreated crude material (HPLC purity 91.6%) contains polybrominated impurities that are almost indistinguishable in solubility from the desired product, making conventional single-solvent recrystallization ineffective [1][3]. This represents a purity uplift of 7.6–8.0 absolute percentage points—a critical threshold for meeting the ≤0.10% individual impurity specification required for downstream API [4].
| Evidence Dimension | HPLC purity before and after specialized recrystallization |
|---|---|
| Target Compound Data | 99.6% HPLC purity (N,N-dimethylacetamide/dichloromethane system); 99.4% HPLC purity (N-methylpyrrolidone/acetone system) |
| Comparator Or Baseline | Crude compound of formula I: HPLC purity 91.6% (prior to recrystallization); typical crude purity ≤92% |
| Quantified Difference | Absolute purity increase: +7.6 to +8.0 percentage points; recovery yield: 89.5%–91.7% |
| Conditions | Patent CN109020944A: 200 g crude scale; mixed solvent recrystallization with gradient cooling (35–65°C → 0–5°C); vacuum drying at 30–50°C |
Why This Matters
Procurement of intermediate with ≥99.4% purity eliminates the need for in-house recrystallization method development and directly ensures compliance with the ≤0.10% individual impurity threshold mandated for Velpatasvir API, reducing downstream purification burden and analytical testing costs.
- [1] CN-106220639-A. 'New velpatasvir intermediate crystal form.' Shanghai Forefront Pharma Co., Ltd. Example 1: compound of formula I HPLC purity 91.6%. Published 2016-12-14. View Source
- [2] CN-109020944-A. 'Method for re-crystallizing key intermediate of hepatitis C virus drug velpatasvir.' Embodiment 2 (99.6% purity, 89.5% yield) and Embodiment 3 (99.6% purity, 91.7% yield). Suli Pharma Tech Jiangyin. Published 2018-12-18. View Source
- [3] CN-109020944-B. 'A kind of recrystallization method of the key intermediate of hepatitis C virus drug velpatasvir.' Embodiment 1: 99.4% purity, 91.2% yield from 200 g crude. Granted 2020-07-31. View Source
- [4] CN-107674062-B. 'Anti-hepatitis C drug intermediate, preparation method and application.' Chemical and optical purity of prepared velpatasvir >99.50%, all impurities <0.10%. Granted 2020-03-27. View Source
